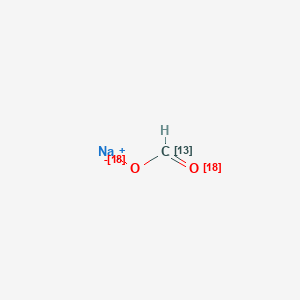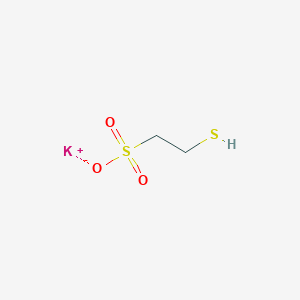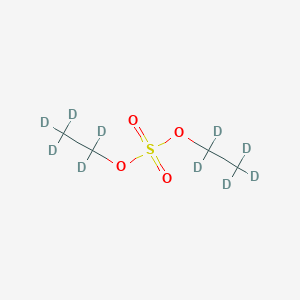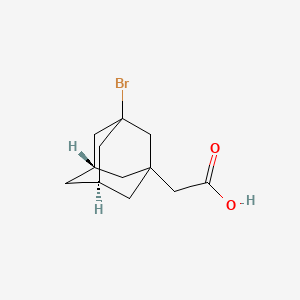
sodium;(18O)oxidanylidene(113C)methan(18O)olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(18O)oxidanylidene(113C)methan(18O)olate: is a labeled form of sodium formate, where the carbon atom is labeled with carbon-13 and the oxygen atoms are labeled with oxygen-18. This compound is used in various organic reactions and syntheses, particularly in studies involving stable isotope labeling. The labeled isotopes allow researchers to trace the compound’s behavior in chemical reactions and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate can be synthesized by reacting formic acid labeled with carbon-13 and oxygen-18 with sodium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled formic acid and sodium hydroxide. The process is optimized to ensure high yield and purity of the product. The labeled formic acid is produced through isotopic exchange reactions or by using labeled precursors.
Chemical Reactions Analysis
Types of Reactions: Sodium;(18O)oxidanylidene(113C)methan(18O)olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form methanol.
Substitution: The formate ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can react with the formate ion under basic conditions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methanol.
Substitution: Formamide or substituted formamides.
Scientific Research Applications
Sodium;(18O)oxidanylidene(113C)methan(18O)olate is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of formate in biological systems.
Medicine: It is used in diagnostic imaging and metabolic research to study disease mechanisms and drug metabolism.
Industry: The compound is used as a standard in environmental analysis to detect pollutants and in quality control of labeled compounds.
Mechanism of Action
The mechanism of action of sodium;(18O)oxidanylidene(113C)methan(18O)olate involves its participation in various chemical reactions as a formate ion. The labeled isotopes allow researchers to trace the compound’s behavior and interactions in these reactions. The formate ion can act as a nucleophile, reducing agent, or participate in oxidation reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Sodium formate: The unlabeled form of sodium;(18O)oxidanylidene(113C)methan(18O)olate.
Potassium formate: Similar in structure but with potassium instead of sodium.
Ammonium formate: Contains ammonium instead of sodium.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed tracing and analysis in scientific research. The labeled isotopes provide valuable information on reaction mechanisms, metabolic pathways, and environmental processes that cannot be obtained with unlabeled compounds.
Properties
CAS No. |
95150-17-7 |
|---|---|
Molecular Formula |
CHNaO2 |
Molecular Weight |
72.9994 g/mol |
IUPAC Name |
sodium;(18O)oxidanylidene(113C)methan(18O)olate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1,2+2,3+2; |
InChI Key |
HLBBKKJFGFRGMU-SORTUTTKSA-M |
Isomeric SMILES |
[13CH](=[18O])[18O-].[Na+] |
Canonical SMILES |
C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)



![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)



